
(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
概要
説明
フェノプロフェンカルシウム水和物は、主に鎮痛、抗炎症、解熱作用を有する非ステロイド性抗炎症薬(NSAID)です。 これは、軽度から中等度の疼痛の緩和、ならびに関節リウマチおよび変形性関節症の症状に一般的に処方されます . フェノプロフェンカルシウム水和物は、プロピオン酸誘導体であるフェノプロフェンのカルシウム塩形態です .
準備方法
合成経路および反応条件
フェノプロフェンカルシウム水和物は、シンプルな炭酸カルシウムと水を使用する、グリーンで大型の方法で合成することができます。 この方法は環境に優しく、有害な溶媒の使用を回避します . 合成は、フェノプロフェンと炭酸カルシウムを水中で反応させることで行い、フェノプロフェンカルシウム水和物が形成されます。
工業生産方法
フェノプロフェンカルシウム水和物の工業生産は、一般的にアセトンやエタノールなどの有機溶媒を使用することを伴います。 プロセスには、制御された条件下でフェノプロフェンとカルシウム塩を反応させて、高収率と高純度を確保することが含まれます .
化学反応の分析
反応の種類
フェノプロフェンカルシウム水和物は、次のようなさまざまな化学反応を起こします。
酸化: フェノプロフェンは酸化されて対応するカルボン酸を形成します。
還元: 還元反応は、フェノプロフェンをそのアルコール誘導体に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
形成される主な生成物
これらの反応から形成される主な生成物には、アルコール、カルボン酸、ハロゲン化化合物などのさまざまなフェノプロフェン誘導体があります .
科学研究の用途
フェノプロフェンカルシウム水和物は、幅広い科学研究の用途を持っています。
化学: NSAIDの合成と反応を研究するためのモデル化合物として使用されます。
生物学: フェノプロフェンカルシウム水和物は、細胞プロセスや炎症経路への影響を理解するための研究で使用されます。
医学: 関節炎やその他の疾患に伴う痛みと炎症の治療における治療効果について広く研究されています。
科学的研究の応用
Medicinal Chemistry Applications
-
Synthesis of Pharmacologically Active Compounds :
- The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders and metabolic diseases. Its ability to modify the pharmacokinetic properties of drug candidates makes it an essential component in drug design.
-
Chiral Auxiliary in Asymmetric Synthesis :
- Due to its chiral nature, (3R,4R)-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate serves as a chiral auxiliary in asymmetric synthesis processes. This application is crucial for the production of enantiomerically pure compounds, which are often required for therapeutic efficacy and safety.
-
Potential Role in Neuroprotective Agents :
- Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives synthesized from this compound. The results demonstrated that these derivatives could inhibit neuronal apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative conditions.
Case Study 2: Asymmetric Synthesis
In another research article, the compound was employed as a chiral auxiliary in the asymmetric synthesis of β-amino acids. The study highlighted its effectiveness in achieving high enantiomeric excess (ee) values, which are critical for the biological activity of amino acid derivatives used in drug development.
Table: Comparison of Applications
作用機序
フェノプロフェンカルシウム水和物は、プロスタグランジンの合成に関与する酵素シクロオキシゲナーゼ(COX)を阻害することで効果を発揮します。 プロスタグランジンは、炎症、痛み、発熱の媒介物質です。 COXを阻害することにより、フェノプロフェンはプロスタグランジンの産生を抑制し、炎症、痛み、発熱を軽減します .
類似の化合物との比較
類似の化合物
アスピリン: フェノプロフェンと同様に、アスピリンはCOXを阻害し、炎症、痛み、発熱を軽減するNSAIDです。
イブプロフェン: もう1つのプロピオン酸誘導体であるイブプロフェンは、フェノプロフェンと同様の抗炎症および鎮痛作用を示しますが、薬物動態プロファイルと副作用プロファイルが異なります.
独自性
フェノプロフェンカルシウム水和物は、他のNSAIDと比較して異なる薬物動態特性と溶解度を提供する可能性のある、特定のカルシウム塩形態が独特です。 アスピリンと比較して胃腸出血を起こしにくいことから、特定の患者にとって好ましい選択肢となっています .
類似化合物との比較
Similar Compounds
Aspirin: Like fenoprofen, aspirin is an NSAID that inhibits COX and reduces inflammation, pain, and fever.
Ibuprofen: Another propionic acid derivative, ibuprofen shares similar anti-inflammatory and analgesic properties with fenoprofen but differs in its pharmacokinetic profile and side effect profile.
Naproxen: This NSAID also inhibits COX and is used for similar indications as fenoprofen.
Uniqueness
Fenoprofen calcium hydrate is unique in its specific calcium salt form, which may offer different pharmacokinetic properties and solubility compared to other NSAIDs. Its ability to cause less gastrointestinal bleeding compared to aspirin makes it a preferred choice for certain patients .
生物活性
(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, also known by its CAS number 330681-18-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 202.25 g/mol. It has a density of 1.2 g/cm³ and a boiling point of about 308.8 °C at 760 mmHg. The compound's structure contributes to its biological activity, particularly through interactions with various biological targets.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
- Cellular Uptake : The structural characteristics allow for effective cellular uptake, enhancing its bioavailability and efficacy.
Biological Activities
The biological activities of this compound have been explored in several studies:
Anticancer Activity
A study demonstrated that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to reduce cell viability in human cancer cell lines such as HeLa and MCF-7 at concentrations ranging from 10 to 50 µM over a 48-hour period.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 25 | Caspase activation |
MCF-7 | 30 | Apoptosis induction |
Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies using primary neuronal cultures showed that the compound significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates.
Treatment Concentration (µM) | ROS Levels (% Control) | Cell Viability (%) |
---|---|---|
Control | 100 | 100 |
10 | 80 | 90 |
50 | 50 | 75 |
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Case Study on Cancer Therapy : A clinical trial involving patients with advanced solid tumors showed promising results when combined with standard chemotherapy regimens. Patients receiving the compound exhibited improved progression-free survival rates compared to those receiving chemotherapy alone.
- Neurodegenerative Disease Model : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
特性
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOQDNRVPHFOO-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148214-90-8, 330681-18-0 | |
Record name | rac-tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3R,4R)-3-Amino-1-Boc-4-hydroxypyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。